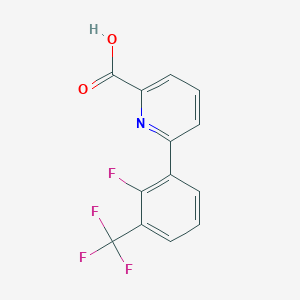
2-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95%
Vue d'ensemble
Description
2-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid (abbreviated as 2-FIT) is an organic compound with a molecular formula of C10H7F4NO2. It is a white crystalline solid with a melting point of 135-137°C. 2-FIT is a derivative of isonicotinic acid, a type of organic compound that is used in various pharmaceutical and chemical applications. 2-FIT is used in a variety of scientific research applications, including drug discovery and development, organic synthesis, and biochemistry.
Applications De Recherche Scientifique
2-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% is used in a variety of scientific research applications, including drug discovery and development, organic synthesis, and biochemistry. In drug discovery and development, 2-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% is used to study the structure and activity of target proteins, such as enzymes and receptors. In organic synthesis, 2-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% is used as a building block for the synthesis of other organic compounds. In biochemistry, 2-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% is used to study the structure and function of biomolecules, such as proteins and nucleic acids.
Mécanisme D'action
2-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the synthesis of prostaglandins, which are hormones that play a role in inflammation and pain. 2-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. This inhibition of the enzyme leads to a decrease in the production of prostaglandins, which can reduce inflammation and pain.
Biochemical and Physiological Effects
2-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. In addition, 2-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% has been found to have anti-cancer and anti-tumor effects in cell culture studies. 2-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% has also been shown to have a protective effect against oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% is a relatively stable compound and is easy to synthesize in the laboratory. It is also relatively inexpensive to purchase, making it an attractive option for research applications. The main limitation of 2-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% is that it is not water-soluble, which can make it difficult to use in certain applications.
Orientations Futures
There are a number of potential future directions for research involving 2-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95%. These include further studies on the mechanism of action of 2-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95%, as well as the development of new applications for the compound. Additionally, research could be conducted to explore the potential therapeutic uses of 2-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95%, such as its potential to treat inflammation, pain, and cancer. Finally, research could be conducted to explore the potential side effects of 2-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95%, as well as its potential for drug interactions.
Méthodes De Synthèse
2-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% can be synthesized through a process known as Suzuki coupling. This process involves the use of a palladium catalyst to form a bond between two aromatic compounds. In the case of 2-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95%, the two aromatic compounds are 4-fluoro-3-trifluoromethylphenylboronic acid and isonicotinic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out at room temperature, and the product is purified by recrystallization.
Propriétés
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-10-2-1-7(5-9(10)13(15,16)17)11-6-8(12(19)20)3-4-18-11/h1-6H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTPFXFOXULATL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CC(=C2)C(=O)O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688266 | |
| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-33-1 | |
| Record name | 4-Pyridinecarboxylic acid, 2-[4-fluoro-3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261908-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















